molecular formula C21H28N2O3 B2629289 [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate CAS No. 1096004-93-1

[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate

Cat. No. B2629289
CAS RN: 1096004-93-1
M. Wt: 356.466
InChI Key: IYXJXISPEGEPQO-UHFFFAOYSA-N
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Description

[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of carbamates and is widely used as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of specific enzymes and proteins. It may also interact with cellular membranes and affect their function.
Biochemical and Physiological Effects:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which may have implications for the treatment of diseases such as cancer and Alzheimer's. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate in lab experiments include its ease of synthesis, its ability to selectively target specific enzymes and proteins, and its potential applications in the development of new drugs and pharmaceuticals. However, the limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for research involving [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate. These include:
1. Investigating its potential applications in the treatment of cancer and Alzheimer's disease.
2. Developing new drugs and pharmaceuticals based on the structure of [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate.
3. Studying its interactions with cellular membranes and its effects on membrane function.
4. Investigating its potential use as a tool for studying enzyme and protein function.
5. Developing new synthesis methods for [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate to improve its availability and reduce its cost.
Conclusion:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate is a synthetic compound with a wide range of potential applications in scientific research. Its ease of synthesis, ability to selectively target specific enzymes and proteins, and potential applications in the development of new drugs and pharmaceuticals make it an attractive reagent for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of diseases such as cancer and Alzheimer's.

Synthesis Methods

The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate involves the reaction of 4-tert-butylcyclohexanone with cyanomethyl phenyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the carbamate to form the final product. The synthesis method is relatively simple and can be carried out in a standard laboratory setup.

Scientific Research Applications

[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It can also be used as a building block for the synthesis of complex molecules. Additionally, it has been used in the development of new drugs and pharmaceuticals due to its ability to selectively target specific enzymes and proteins.

properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 4-tert-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-21(2,3)17-11-9-16(10-12-17)20(25)26-15-19(24)23(14-13-22)18-7-5-4-6-8-18/h4-8,16-17H,9-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXJXISPEGEPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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